1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C7H11N3, is characterized by a cyclopropyl group attached to the pyrazole ring, which imparts unique chemical properties .
Mechanism of Action
Mode of Action
It’s known that the compound has a desirable fitting pattern in the active site of certain proteins, characterized by lower binding free energy .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s interaction with its targets could potentially alter various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its targets in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine . For instance, the compound should be stored under inert gas at 2–8°C .
Biochemical Analysis
Biochemical Properties
The amine group in 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known that the amine group in the compound has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the condensation of cyclopropyl hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis, starting from readily available precursors. The process may include steps like cyclization, condensation, and purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group in the pyrazole ring is reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine: Similar in structure but with different substituents.
3-Amino-5-cyclopropyl-1H-pyrazole: Another pyrazole derivative with a cyclopropyl group.
3-Methyl-1H-pyrazol-5-amine: Lacks the cyclopropyl group but shares the pyrazole core.
Uniqueness: 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopropyl and methyl groups, which influence its reactivity and biological activity. This combination of substituents makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-cyclopropyl-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-4-7(8)10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWDGNBDGLZQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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